Comparative GRK2 Inhibitory Potency: GRK2 Inhibitor 1 (126 µM) vs. Next-Generation Inhibitors
GRK2 Inhibitor 1 exhibits a biochemical IC50 of 126 µM against GRK2 . In contrast, the paroxetine-derived inhibitor CCG258208 (GRK2-IN-1) shows an IC50 of 30 nM [1], while the structurally related CCG258747 demonstrates an IC50 of 18 nM [2]. Paroxetine itself displays an IC50 of 1.4 µM [1]. The target compound is therefore >4,200-fold less potent than CCG258208 and >7,000-fold less potent than CCG258747 in enzymatic assays.
| Evidence Dimension | GRK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 126 µM |
| Comparator Or Baseline | CCG258208: 0.030 µM (30 nM); CCG258747: 0.018 µM (18 nM); Paroxetine: 1.4 µM |
| Quantified Difference | 4,200-fold less potent than CCG258208; 7,000-fold less potent than CCG258747; 90-fold less potent than paroxetine |
| Conditions | In vitro enzymatic GRK2 activity assays |
Why This Matters
Procurement decisions require precise potency windows; this compound's lower potency makes it suitable for experiments where complete GRK2 inhibition is undesirable or where high-potency compounds cause off-target effects at low concentrations.
- [1] Waldschmidt, H.V., et al. (2017). Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. J Med Chem, 60(7), 3052-3069. View Source
- [2] AbMole BioScience. CCG258747 Certificate of Analysis. Accessed 2026. View Source
